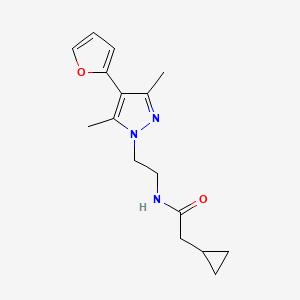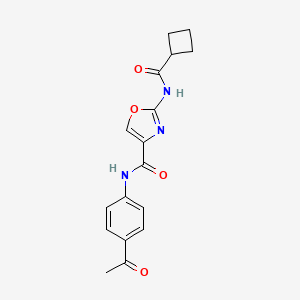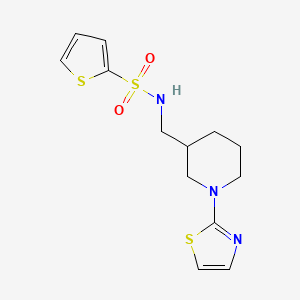
1-But-3-ynylazetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-But-3-ynylazetidine is a compound that falls within the class of azetidines, which are four-membered nitrogen-containing heterocycles. These structures are of interest due to their presence in various bioactive molecules and their utility in organic synthesis. The compound , 1-But-3-ynylazetidine, is not directly mentioned in the provided papers, but its analysis can be inferred from the related research on azetidines and their derivatives.
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. For instance, 3-amino and 3-mercapto-azetidine derivatives were prepared by reacting 1-t-butylazetidinyl-3 tosylate with amines and mercaptans, although ring cleavage was observed with more acidic compounds . Metal-mediated reactions have been used to synthesize 3-substituted 3-hydroxy-beta-lactams from azetidine-2,3-diones, which could potentially be adapted for the synthesis of 1-But-3-ynylazetidine . Additionally, 1-azabicyclo[1.1.0]butanes have been identified as precursors for highly functionalized azetidines, suggesting a possible synthetic route for 1-But-3-ynylazetidine .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex, with the potential for chirality and strained bonds. For example, the ynamide compound bis-(N-4-methylbenzenesulfonyl, N-n-butyl)-1,3-butadiyne-1,4-diamide exhibits axial chirality due to a twisted conformation in the crystal structure . This information could be relevant when considering the molecular structure of 1-But-3-ynylazetidine, as the presence of a butadiyne moiety could introduce similar structural features.
Chemical Reactions Analysis
Azetidine derivatives participate in a variety of chemical reactions. The strained C3-N bond in 1-azabicyclo[1.1.0]butanes allows for double functionalization, which could be applicable to 1-But-3-ynylazetidine . Reactions with electrophiles have been used to synthesize N-substituted azetidines, which could provide insights into the reactivity of the 1-But-3-ynylazetidine molecule . Furthermore, 1,3-butadiynamides, which are related to the butadiyne moiety in 1-But-3-ynylazetidine, have been used in transition-metal catalyzed annulations and HDDA cycloadditions, indicating a rich chemistry that could be explored for 1-But-3-ynylazetidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives can be quite diverse. For instance, the ynamide compound mentioned earlier has been characterized by various spectroscopic and electrochemical techniques, providing data on its optical, electrochemical, and thermal properties . Similarly, the properties of 1-But-3-ynylazetidine could be studied using these methods to gain a comprehensive understanding of its behavior. The diastereoselective synthesis of azetidines, as demonstrated for 3,3-dimethylazetidines, could also be relevant for controlling the stereochemistry of 1-But-3-ynylazetidine .
Applications De Recherche Scientifique
Boron Delivery in Neutron Capture Therapy
1-But-3-ynylazetidine derivatives have been explored for their role in neutron capture therapy. For instance, a novel class of boron delivery agents, 3-carboranylthymidine analogues (3CTAs), were evaluated for their potential in treating brain tumors. These agents showed promising results in prolonging survival times in glioma-bearing rats when used in neutron irradiation studies, suggesting further research in this area is warranted (Byun et al., 2006).
Synthesis of Novel Fused β-Lactams
Another application lies in the synthesis of novel fused β-lactams, which are important in medicinal chemistry. Studies have shown that certain 4-azido-1-alk-2-ynylazetidin-2-ones can undergo cycloaddition to produce compounds with weak β-lactamase inhibitory properties. This has implications for developing new antibacterial agents (Davies & Pearson, 1981).
Synthesis of 3,3-Dimethylazetidines
Research has also been conducted on the synthesis of 3,3-dimethylazetidines, which are found in several bioactive molecules. An iodine-mediated intramolecular cyclization reaction of γ-prenylated amines was developed to synthesize 3,3-dimethylazetidines. This method provides a new strategy for producing these important bioactive structures (Jin et al., 2016).
Transformation in Organic Synthesis
1-But-3-ynylazetidine derivatives have been used to transform dienylazetidines into vinylpiperidine derivatives, using palladium catalysis. This has implications for the synthesis of complex organic molecules (Fugami et al., 1985).
Propriétés
IUPAC Name |
1-but-3-ynylazetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-3-5-8-6-4-7-8/h1H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMEULVAOWUGECI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-But-3-ynylazetidine | |
CAS RN |
1849381-01-6 |
Source


|
| Record name | 1-(but-3-yn-1-yl)azetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)
![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)
![Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2505689.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![2-Chloro-1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)azepan-1-yl]ethanone](/img/structure/B2505692.png)



![6-Isopropyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2505696.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)


![2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B2505707.png)